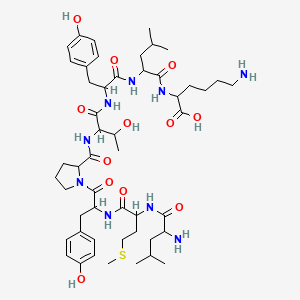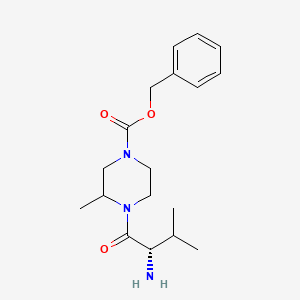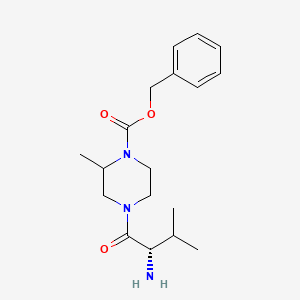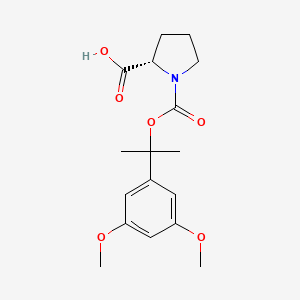
2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- is a chemical compound that belongs to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- typically involves the chlorination of a pyridinone precursor followed by the introduction of ethyl and hydroxy groups. Common reagents used in these reactions include chlorinating agents like thionyl chloride or phosphorus pentachloride, and alkylating agents such as ethyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated pyridinone.
Substitution: Formation of substituted pyridinone derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- would depend on its specific biological target. Generally, pyridinones can interact with enzymes or receptors, modulating their activity. The chloro and hydroxy groups may play a role in binding to the target site, while the ethyl group could influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-: Lacks the chloro group, potentially altering its reactivity and biological activity.
2(1H)-Pyridinone, 6-chloro-4-hydroxy-: Lacks the ethyl group, which may affect its pharmacokinetic properties.
2(1H)-Pyridinone, 6-chloro-5-methyl-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group, which could influence its chemical and biological properties.
Uniqueness
The presence of the chloro, ethyl, and hydroxy groups in 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can influence the compound’s interactions with biological targets and its overall pharmacological profile.
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
2-chloro-3-ethyl-4-hydroxy-3H-pyridin-6-one |
InChI |
InChI=1S/C7H8ClNO2/c1-2-4-5(10)3-6(11)9-7(4)8/h3-4,10H,2H2,1H3 |
InChI 键 |
OBFRGNWGSQMIIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=CC(=O)N=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)


![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)



![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)


![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)

